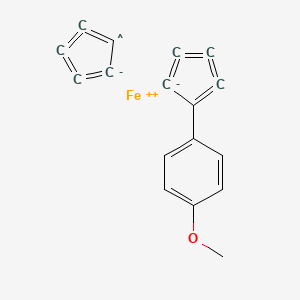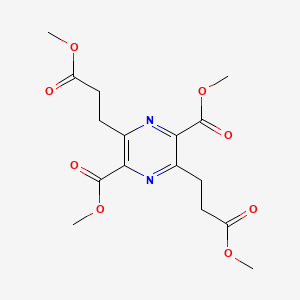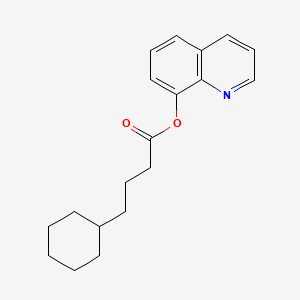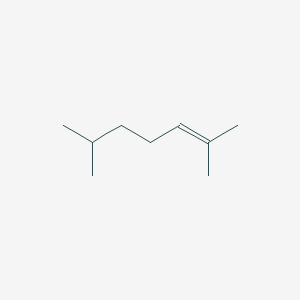
2,6-Dimethyl-2-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2-heptene is an organic compound with the molecular formula C9H18. It is a branched hydrocarbon with a double bond located at the second carbon atom. This compound is part of the alkene family and is known for its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2-heptene can be synthesized through various methods. One common approach involves the selective decarbonylation of citronellal. This process includes adding citronellal, a solvent, and a catalyst to facilitate the reaction . Another method involves the Grignard reaction, where a methyl Grignard reagent is prepared using benzyl magnesium chloride or benzyl magnesium bromide as an initiator. This reagent then reacts with 2-methyl-2-heptene-6-ketone to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The use of stable initiators like benzyl magnesium chloride ensures a consistent and safe production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Typically results in the formation of alkanes.
Substitution: Produces halogenated hydrocarbons.
Applications De Recherche Scientifique
2,6-Dimethyl-2-heptene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-2-heptene involves its reactivity due to the presence of a double bond. This double bond allows the compound to participate in addition reactions, where atoms or groups of atoms are added to the carbon atoms involved in the double bond. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylheptane: A saturated hydrocarbon with similar molecular weight but lacks the double bond.
2,6-Dimethyl-1-heptene: Similar structure but with the double bond at a different position.
2,4-Dimethyl-2-heptene: Another isomer with the double bond at a different location.
Uniqueness
2,6-Dimethyl-2-heptene is unique due to its specific structure, which includes a double bond at the second carbon atom. This structural feature gives it distinct reactivity and chemical properties compared to its isomers and other similar compounds .
Propriétés
IUPAC Name |
2,6-dimethylhept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h6,9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYGSMZGYTCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334707 |
Source


|
| Record name | 2,6-Dimethyl-2-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5557-98-2 |
Source


|
| Record name | 2,6-Dimethyl-2-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
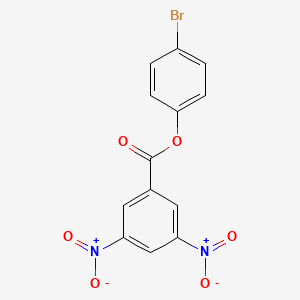
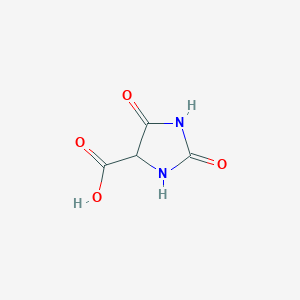
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

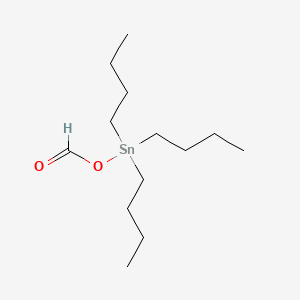
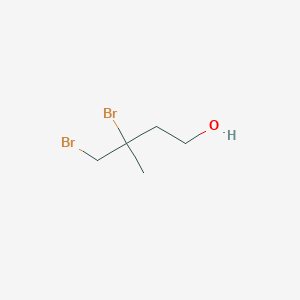
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)
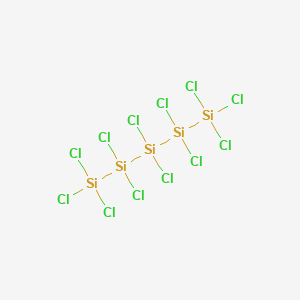
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
